molecular formula C3H4Br2O B130432 2-Bromopropionyl bromide CAS No. 563-76-8

2-Bromopropionyl bromide

Cat. No.: B130432
CAS No.: 563-76-8
M. Wt: 215.87 g/mol
InChI Key: ILLHORFDXDLILE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromopropionyl bromide is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are molecules like cellulose and other organic substrates where it acts as an acylating agent .

Mode of Action

This compound interacts with its targets through a process known as acylation . In this process, the bromide ion is displaced by the nucleophilic attack of the substrate, leading to the formation of an ester or amide bond . This results in the modification of the substrate, such as the esterification of cellulose .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the esterification of cellulose . This process results in the formation of 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) . These Br-CNFs have been shown to have potential applications in the creation of hydrophobic coatings and films .

Pharmacokinetics

Its reactivity and the conditions under which it is used (eg, temperature, concentration) can influence its availability for reactions .

Result of Action

The action of this compound results in the modification of its target molecules. For instance, it can esterify cellulose to produce Br-CNFs . These Br-CNFs are hydrophobic and have potential applications in the creation of coatings and films .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the temperature and concentration of the reaction can affect the yield and quality of the Br-CNFs produced . Additionally, the choice of solvent can also impact the reaction, as this compound is typically used in non-polar organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopropionyl bromide can be synthesized by the reaction of propionic acid with bromine and phosphorus tribromide. The reaction takes place at low temperature and yields a mixture of this compound and propionic acid bromide. The mixture can be separated by distillation or chromatography .

Industrial Production Methods: In industrial settings, this compound is typically produced through the bromination of propionyl chloride in the presence of aluminum bromide. This method is preferred due to its higher yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopropionyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols.

    Catalysts: Aluminum bromide, phosphorus tribromide.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products:

Comparison with Similar Compounds

  • α-Bromoisobutyryl bromide
  • Bromoacetyl bromide
  • 2-Bromo-2-methylpropionic acid
  • 2-Bromopropionic acid

Comparison: 2-Bromopropionyl bromide is unique due to its specific reactivity and applications in ATRP reactions. While similar compounds like α-Bromoisobutyryl bromide and bromoacetyl bromide are also used as acylating agents, this compound is particularly valuable in the synthesis of cellulose macroinitiators and bromoester terminated polymers .

Properties

IUPAC Name

2-bromopropanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O/c1-2(4)3(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLHORFDXDLILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862201
Record name Propanoyl bromide, 2-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563-76-8
Record name 2-Bromopropionyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=563-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl bromide, 2-bromo-
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Record name Propanoyl bromide, 2-bromo-
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Record name Propanoyl bromide, 2-bromo-
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Record name 2-bromopropionyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Bromopropionyl bromide enable the synthesis of graft copolymers?

A1: this compound serves as a key reagent for introducing ATRP initiating sites onto various polymers. This modification enables the controlled growth of a different polymer chain from the modified sites, resulting in the formation of graft copolymers. [, , , , , , , , , ]

Q2: Can you elaborate on the role of this compound in modifying cellulose for material applications?

A2: this compound reacts with the hydroxyl groups of cellulose, introducing 2-bromopropanoate esters. This modification alters cellulose's hydrophobicity and reactivity, enabling its use in applications like hydrophobic coatings and as a component in polyurethane synthesis. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C3H4Br2O, and the molecular weight is 215.85 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: FTIR, 1H NMR, and 13C NMR are routinely used to confirm the successful incorporation of this compound into polymers and to analyze the structure of the resulting derivatives. [, , , , , , , , ]

Q5: What solvents are suitable for reactions involving this compound?

A5: The choice of solvent depends on the specific reaction. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ionic liquids like 1-allyl-3-methylimidazolium chloride. [, , , , ]

Q6: How does this compound contribute to controlled radical polymerization techniques like ATRP?

A6: The bromine atom in this compound acts as an initiating site for ATRP. This allows for the controlled growth of polymer chains with predetermined molecular weights and narrow polydispersity indices. [, , , , , , , , , , , , , , , , , , , ]

Q7: Can this compound be used in conjunction with other polymerization techniques?

A7: Yes, it can be used in combination with techniques like ring-opening polymerization (ROP) to synthesize block copolymers with complex architectures. [, , , ]

Q8: Has computational chemistry been employed to study this compound's interactions?

A8: Yes, computational studies using density functional theory (DFT) have been performed to investigate the interaction of this compound with materials like graphene oxide. These studies provide insights into the thermodynamic and structural parameters of the resulting complexes. []

Q9: How does the structure of this compound contribute to its reactivity?

A9: The presence of the bromine atom adjacent to the carbonyl group makes the molecule highly reactive, facilitating its use in esterification and other reactions.

Q10: Are there any specific storage conditions recommended for this compound?

A10: As a reactive chemical, it is generally recommended to store this compound under cool, dry conditions and away from incompatible materials.

Q11: What are some examples of cross-disciplinary applications of materials synthesized using this compound?

A28: The unique properties of polymers synthesized using this compound, such as stimuli-responsiveness and biodegradability, make them promising for applications in drug delivery, biomedicine, and nanotechnology. [, , , , , ]

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